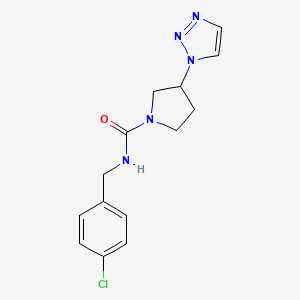

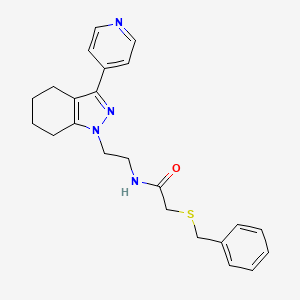

![molecular formula C23H16FN3O B2912076 8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 892358-41-7](/img/structure/B2912076.png)

8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline” is a quinolinyl-pyrazole derivative . Quinolinyl-pyrazoles have been studied extensively due to their versatility in many significant fields and their distinctive interaction with bioassays and cells . These novel heterocycles are designed and synthesized by chemists through new strategies .

Synthesis Analysis

Quinolinyl-pyrazoles are prepared by treating substituted 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 2-methyl-3-acetylquinoline . The synthesis involves a variety of methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .科学的研究の応用

Antibacterial Agents: Fluoroquinolones, including ciprofloxacin and levofloxacin, are widely used as potent antibacterial drugs. Their mechanism involves inhibiting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death .

Antimalarial Properties: Quinoline derivatives, such as fluoroquine, have been investigated as antimalarial agents. Incorporating a fluorine atom enhances their bioactivity .

Antineoplastic Activity: Brequinar® and its analogs, based on the quinoline core, exhibit antineoplastic properties. These compounds have applications in transplantation medicine, rheumatic arthritis, and psoriasis treatment .

Fluorescent Probes and Imaging

The pyrazolo[4,3-c]quinoline core can serve as a fluorescent probe. When combined with an aptamer, it acts as a nucleic acid mimic of fluorescent proteins. This combination allows precise localization and imaging of functional biomolecules within cells .

Organic Dyes and Liquid Crystals

Quinoline derivatives find applications in organic dyes and liquid crystals:

Organic Dyes: Quinoline-based organic dyes, such as those synthesized via Knoevenagel condensation, have been explored for various applications .

Liquid Crystals: Some fluorinated quinolines contribute to liquid crystal formulations .

Cyanine Dyes and Commercial Production

Cyanine dyes derived from quinolines play a significant role in commercial production .

Biological Enzyme Inhibitors

Certain synthetic quinolines act as enzyme inhibitors. Their potential applications include antiviral and antineoplastic therapies .

Boron Reagents for Suzuki–Miyaura Coupling

While not directly related to the compound , boron reagents (including quinoline-based ones) are essential in Suzuki–Miyaura coupling reactions. These reactions are widely used in organic synthesis .

作用機序

Target of Action

Quinoline derivatives are known to interact with various enzymes and receptors, exhibiting antibacterial, antineoplastic, and antiviral activities .

Mode of Action

Quinoline derivatives are known to interact with dna gyrase/topoisomerase iv system and block the enzyme activity . The function of these enzymes is to settle the long bacterial DNA or circular DNA into the cell through supercoiling; inactivation kills the bacterial cell by disrupting the DNA supercoiling so that DNA can no longer be contained within the cell .

Biochemical Pathways

Quinoline derivatives are known to inhibit the biosynthesis of the peptidoglycan polymer essential for the bacterial cell wall .

Pharmacokinetics

The pharmacokinetics of fluoroquinolones, a family of quinoline derivatives, are known to be influenced by the basic group at c-7 .

Result of Action

Quinoline derivatives are known to exhibit antibacterial, antineoplastic, and antiviral activities .

Action Environment

The action of quinoline derivatives is known to be influenced by the ph of the environment .

特性

IUPAC Name |

8-fluoro-3-(4-methoxyphenyl)-1-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3O/c1-28-18-10-7-15(8-11-18)22-20-14-25-21-12-9-16(24)13-19(21)23(20)27(26-22)17-5-3-2-4-6-17/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHFZWMVFQXPNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

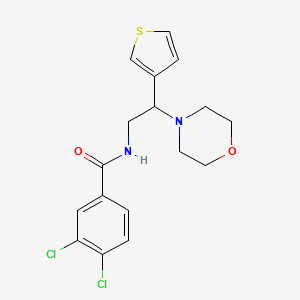

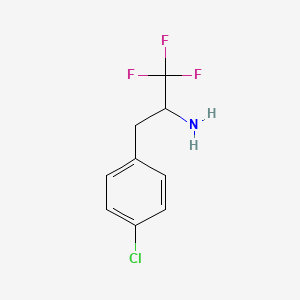

![1-(4-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2911995.png)

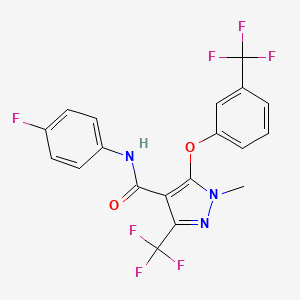

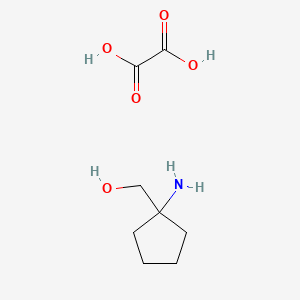

![N-(2-ethoxyphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2911996.png)

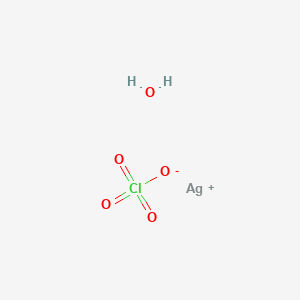

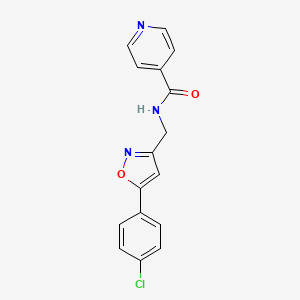

![1-allyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2912005.png)

![2-[8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonan-7-yl]acetic acid](/img/structure/B2912008.png)

![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2912009.png)

![2-(7-benzyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-3(4H)-yl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2912010.png)